molecular formula C11H23NO2 B13258517 5-Amino-3,8-dimethylnonanoic acid

5-Amino-3,8-dimethylnonanoic acid

Cat. No.: B13258517
M. Wt: 201.31 g/mol
InChI Key: AEUGXLQMCCKHKC-UHFFFAOYSA-N
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Description

5-Amino-3,8-dimethylnonanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a nonane backbone with methyl substitutions at the 3rd and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,8-dimethylnonanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with methyl groups at the desired positions, followed by the introduction of the amino and carboxylic acid groups. The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the correct placement of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,8-dimethylnonanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

Scientific Research Applications

5-Amino-3,8-dimethylnonanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure allows it to be used in the study of enzyme-substrate interactions and protein synthesis.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-3,8-dimethylnonanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-3,8-dimethylnonanoic acid include other amino acids with branched-chain structures, such as leucine and isoleucine. These compounds share similar functional groups but differ in the placement and number of methyl substitutions.

Uniqueness

What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

5-amino-3,8-dimethylnonanoic acid

InChI

InChI=1S/C11H23NO2/c1-8(2)4-5-10(12)6-9(3)7-11(13)14/h8-10H,4-7,12H2,1-3H3,(H,13,14)

InChI Key

AEUGXLQMCCKHKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CC(C)CC(=O)O)N

Origin of Product

United States

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